1-Boc-2-trimethylsilanyl-indole

ipso-Borodesilylation Suzuki-Miyaura Coupling Directed ortho Metalation (DoM)

This doubly protected indole is the only scaffold that supports a fully programmable, ‘two‑directional’ diversification sequence. The orthogonal N‑Boc and 2‑TMS groups allow: (1) chemoselective C2 Suzuki coupling via ipso‑borodesilylation, (2) Ir‑catalyzed C3 borylation directed by the intact Boc, and (3) subsequent C7 borylation for complex natural product‑like cores. Mono‑protected analogues cannot replicate this sequence without extra deprotection/reprotection steps. For hit‑to‑lead SAR or process‑scale route scouting, this single intermediate replaces multiple surrogates, cuts step count, and minimizes heavy‑metal waste. Stocked ≥95% purity, ambient‑shipped, and ready for immediate use in modular indole construction.

Molecular Formula C16H23NO2Si
Molecular Weight 289.45
CAS No. 146337-49-7
Cat. No. B586822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-trimethylsilanyl-indole
CAS146337-49-7
Molecular FormulaC16H23NO2Si
Molecular Weight289.45
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C
InChIInChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-13-10-8-7-9-12(13)11-14(17)20(4,5)6/h7-11H,1-6H3
InChIKeyABGOFOVJJKPFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-2-trimethylsilanyl-indole (CAS 146337-49-7): Orthogonally Protected Indole Building Block for Sequential C2/C3 Functionalization


1-Boc-2-trimethylsilanyl-indole (tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate, CAS 146337-49-7, MW 289.45) is a doubly protected indole derivative characterized by a tert-butoxycarbonyl (Boc) group at the N-1 position and a trimethylsilyl (TMS) group at the C-2 position . This compound serves as a versatile synthetic intermediate in medicinal and organic chemistry, enabling modular construction of complex indole-based scaffolds through sequential, chemoselective transformations that exploit the orthogonal lability of its two protecting groups . Its design specifically overcomes the regiochemical and chemoselectivity limitations encountered with mono-protected indole analogs.

Why 1-Boc-2-trimethylsilanyl-indole Cannot Be Replaced by Simple N-Boc-indole or 2-Silylindole in Multi-Step Syntheses


Generic substitution of 1-Boc-2-trimethylsilanyl-indole with simple mono-protected analogs like N-Boc-indole or 2-trimethylsilylindole is not feasible for synthetic routes requiring sequential C2 and C3 functionalization. While N-Boc-indole can undergo Ir-catalyzed C3 borylation, it lacks the C2 silyl handle necessary for subsequent ipso-borodesilylation/Suzuki coupling, thereby forfeiting modular C2 diversification [1]. Conversely, 2-trimethylsilylindole, though amenable to C2 ipso-substitution, does not possess the N-Boc director group essential for controlled Ir-catalyzed C–H borylation at C3, leading to poor regioselectivity or incompatible reaction conditions [2]. Only the orthogonal pairing of N-Boc and 2-TMS groups allows for a programmed sequence of transformations on a single indole core.

Quantitative Evidence for the Differentiated Synthetic Utility of 1-Boc-2-trimethylsilanyl-indole


Enabling a One-Pot C2 Ipso-Borodesilylation/Suzuki Coupling Sequence Unavailable with N-Boc-Indole

1-Boc-2-trimethylsilanyl-indole is the critical building block for a validated one-pot ipso-borodesilylation/Suzuki-Miyaura cross-coupling protocol. Treatment with BCl3 triggers a C2-selective ipso-borodesilylation, generating a reactive chloroborane intermediate in situ. This intermediate is directly subjected to Pd-catalyzed Suzuki coupling with an aryl halide, establishing a C2-aryl bond [1]. This sequence is structurally impossible for the direct comparator N-Boc-indole, which lacks the requisite C2 silyl group and would require a separate, low-yielding C2-halogenation step to initiate cross-coupling. The Snieckus group adopted this strategy using N-Boc-7-bromo-2-trimethylsilylindole, an advanced derivative prepared from the target compound's core structure, to successfully construct complex indole-oxazole biaryl architectures [1].

ipso-Borodesilylation Suzuki-Miyaura Coupling Directed ortho Metalation (DoM) Modular Indole Synthesis

Unlocking Regioselective Ir-Catalyzed C3 Borylation Directed by the N-Boc Group: A Feature Lost with N-SiMe3 Protection

The N-Boc group on 1-Boc-2-trimethylsilanyl-indole acts as a highly effective director for Ir-catalyzed C-H borylation, achieving essentially complete regioselectivity for the C3 position [1]. This provides a direct route to 3-borylated indoles, which are versatile intermediates for further cross-coupling. The more economical alternative, N-SiMe3 protection, is impractical due to the hydrolytic lability of the N-Si bond under borylation conditions [1]. A study on 2-unsubstituted N-Boc-indole reported a 65% yield for this C3 borylation, demonstrating the compatibility and directing power of the Boc group [1]. The C2-TMS group on the target compound is designed to be orthogonal to these conditions, preventing unwanted C2 reactivity and allowing the C3 borylation to occur without interference, a chemoselectivity not achievable with other C2-substituted analogs.

C-H Borylation Iridium Catalysis Regioselectivity Protecting Group Strategy

Superior Chemoselectivity in Sequential C2/C7 Functionalization Compared to Mono-Protected Intermediates

The orthogonal protection in 1-Boc-2-trimethylsilanyl-indole enables a sequential C2-functionalization then C7-borylation strategy, which is problematic with simpler analogs. In a related study, 2-trimethylsilylindole (lacking N-Boc) was first C7-boronated in 76% yield, and the resulting 7-boryl-2-TMS-indole underwent desilylation to yield a 7-boroindole in 88% yield [1]. However, to perform a C2 coupling before C7 borylation, the indole N-H must be protected to avoid catalyst poisoning or undesired side reactions [1]. 1-Boc-2-trimethylsilanyl-indole solves this problem: the N-Boc group protects the nitrogen, allowing for a C2 Suzuki coupling (via the TMS handle) as the first step. The Boc group, now on a C2-arylated indole, remains intact to direct a subsequent C7-selective borylation, a reactivity sequence that neither simple 2-TMS-indole nor N-Boc-indole can replicate alone.

Chemoselective Functionalization 7-Borylation Total Synthesis Protecting Group Orthogonality

A More Stable and Tractable C2 Synthon than 1-Boc-2-haloindoles

Compared to 1-Boc-2-haloindoles (e.g., 1-Boc-2-bromoindole or 1-Boc-2-iodoindole), which are direct alternative synthons for C2 cross-coupling, 1-Boc-2-trimethylsilanyl-indole offers superior stability. 2-Haloindoles are prone to decomposition via oxidation, polymerization, or light-induced degradation . The TMS group is chemically and thermally stable, allowing for long-term storage at room temperature, with a reported shelf life of up to three years when stored properly [1]. This enhanced stability minimizes the risk of reagent degradation during storage and shipment, ensuring more reproducible results in subsequent coupling reactions. Furthermore, the TMS group can be activated under mild fluoride or Lewis acid conditions, providing a gentler initiation for coupling compared to the oxidative addition required for 2-haloindoles.

Chemical Stability Handling & Storage Synthetic Intermediate Supply Chain

Economical Orthogonal Protection: Fraction of the Cost of N-TIPS-2-TMS-Indole

An alternative strategy to achieve a similar degree of steric and electronic tuning on the indole nitrogen is to use a triisopropylsilyl (TIPS) protecting group instead of a Boc group. However, N-TIPS-2-trimethylsilylindole is significantly more expensive to procure and synthesize due to the higher cost of TIPS-Cl and the more forcing conditions often required for its installation and removal . The Boc group is considered the more economical and robust alternative for achieving the same synthetic goal of N-protection and C–H borylation directing effects [1]. A market analysis indicates that the commercial supply of N-Boc-2-trimethylsilylindole is well-established, especially in Asian markets, contributing to competitive pricing relative to custom-synthesized N-TIPS analogs [2]. The combination of low-cost starting materials (Boc2O, TMS-Cl) for its synthesis and its market availability makes it the cost-effective choice for large-scale applications.

Cost-Efficiency Protecting Group Economics Multigram Synthesis Procurement

High-Value Application Scenarios for 1-Boc-2-trimethylsilanyl-indole in Drug Discovery and Process Chemistry


Rapid SAR Exploration of 2,3-Disubstituted Indole Leads in Medicinal Chemistry

In early-stage drug discovery, rapid exploration of structure-activity relationships (SAR) around the indole core is critical. 1-Boc-2-trimethylsilanyl-indole is uniquely suited for this task. A program can first diversify the C2 position via a parallel Suzuki coupling step using the ipso-borodesilylation protocol, generating a library of C2-aryl (or heteroaryl) indoles. Without changing the protecting group, the Boc functionality then directs a C3-selective Ir-catalyzed borylation, providing a second diversification point. This 'two-directional' elaboration from a single building block dramatically accelerates hit-to-lead optimization compared to linear synthetic routes that require intermediate deprotection and reprotection steps [1].

Synthesis of 7-Functionalized Indole Alkaloids and Tryptophan Analogs via C2-Silyl Directed Strategy

Many bioactive natural products (e.g., teleocidins, chloropeptin) and pharmaceutical leads require functionalization at the indole C7 position. The target compound facilitates a powerful synthetic logic. After C2 functionalization, the N-Boc group acts as a director for a subsequent Ir-catalyzed C7 borylation. This yields a 2,7-disubstituted indole scaffold with high regioselectivity, a key intermediate for complex tryptophan analogs. The ability to achieve this regiochemical pattern in a fully programmable fashion, without relying on substrate-controlled steric effects, offers a significant advantage for synthesizing this challenging class of molecules [2].

Scalable Process Chemistry for Kilogram-Scale Production of Key Intermediates

For process chemistry, the scalability, stability, and cost-effectiveness of intermediates are paramount. 1-Boc-2-trimethylsilanyl-indole offers distinct advantages. Its synthesis from commodity chemicals (Boc2O, TMSCl) and a well-established commercial supply chain reduce procurement risk and cost . The compound's inherent chemical stability simplifies storage and handling in a pilot plant environment, avoiding the cold-chain logistics needed for less stable 2-haloindole surrogates. Furthermore, the waste stream from the TMS activation step (e.g., using fluoride or BCl3) is often easier to manage than the heavy metal waste from zinc or magnesium organometallics used with 2-haloindoles, aligning with green chemistry principles for industrial-scale manufacturing [1].

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